2,5-Difluoro-4-(hydroxymethyl)phenylboronic acid
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Overview
Description
2,5-Difluoro-4-(hydroxymethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H7BF2O3 It is characterized by the presence of two fluorine atoms, a hydroxymethyl group, and a boronic acid moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-(hydroxymethyl)phenylboronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-(hydroxymethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The boronic acid moiety can be reduced to form a boronate ester.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, boronate esters, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Difluoro-4-(hydroxymethyl)phenylboronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-(hydroxymethyl)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)phenylboronic acid: Lacks the fluorine atoms, making it less reactive in certain reactions.
2-Fluoro-5-(hydroxymethyl)phenylboronic acid: Contains only one fluorine atom, resulting in different reactivity and stability profiles.
Uniqueness
2,5-Difluoro-4-(hydroxymethyl)phenylboronic acid is unique due to the presence of two fluorine atoms, which enhance its reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high reactivity and selectivity.
Properties
IUPAC Name |
[2,5-difluoro-4-(hydroxymethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-2,11-13H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGLIFGIWSRZEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)CO)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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